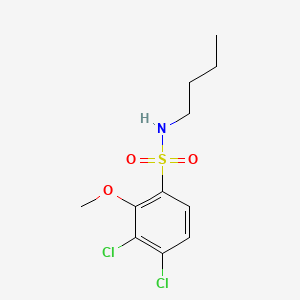

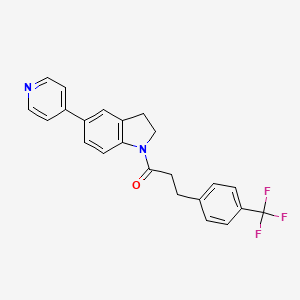

![molecular formula C23H18O3 B2977604 7-[(4-Methylphenyl)methoxy]-3-phenylchromen-4-one CAS No. 449738-91-4](/img/structure/B2977604.png)

7-[(4-Methylphenyl)methoxy]-3-phenylchromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-[(4-Methylphenyl)methoxy]-3-phenylchromen-4-one” is a complex organic molecule. It likely contains a chromen-4-one group, which is a type of oxygen-containing heterocycle . It also seems to have methoxy and phenyl groups attached to it .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “(4-Methoxy-3-methylphenyl)methanamine” are synthesized via oxidative polymerization methods in an aqueous alkaline medium .Aplicaciones Científicas De Investigación

O-Methylation in Phytoalexins

Research into the biosynthetic O-methylation of inducible phenylphenalenones reveals insights into the methylation process in plants, demonstrating the inducibility of O-methylated metabolites. Such studies help understand plant defense mechanisms and the synthesis of complex organic molecules (Otálvaro et al., 2010).

Synthesis of Oxazolocoumarins

Investigations into the reactions of related compounds have led to the synthesis of oxazolocoumarins, showcasing the versatility of chromen-4-one derivatives in synthesizing heterocyclic compounds. This underscores the potential for creating diverse molecules for further pharmacological evaluation (Nicolaides et al., 1993).

Reactions with Phosphines

The interaction of chromen-4-one derivatives with phosphines, resulting in the formation of N-substituted amino-2H-[1]-benzopyran-2-ones, highlights the chemical reactivity and potential for creating novel compounds with unique structural features (Nicolaides et al., 1996).

Diltiazem Intermediate Synthesis

The synthesis of intermediates for the pharmaceutical compound diltiazem from related structures demonstrates the relevance of chromen-4-one derivatives in medicinal chemistry, contributing to the development of cardiovascular drugs (Seki et al., 2001).

Fluorescent Cation Sensor Development

The development of fluorescent photoinduced electron transfer cation sensors based on coumarin derivatives exemplifies the application of chromen-4-one structures in creating sensitive and selective sensors for metal ions, relevant for environmental monitoring and bioimaging (Kulatilleke et al., 2006).

Propiedades

IUPAC Name |

7-[(4-methylphenyl)methoxy]-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O3/c1-16-7-9-17(10-8-16)14-25-19-11-12-20-22(13-19)26-15-21(23(20)24)18-5-3-2-4-6-18/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRMBWPXGDPTQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1H-indol-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2977521.png)

![1-[(2-Methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2977524.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2977533.png)

![2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977535.png)

![Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2977537.png)

![3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2977538.png)

![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-enamide](/img/structure/B2977544.png)